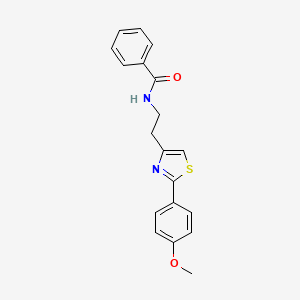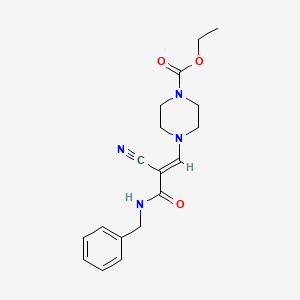![molecular formula C21H24N6O4 B2397425 3-(2-(4-(6-morpholinopyrimidin-4-yl)pipérazin-1-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one CAS No. 1206999-24-7](/img/structure/B2397425.png)
3-(2-(4-(6-morpholinopyrimidin-4-yl)pipérazin-1-yl)-2-oxoéthyl)benzo[d]oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H24N6O4 and its molecular weight is 424.461. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agents anti-inflammatoires
Ce composé a été utilisé dans la synthèse de dérivés de morpholinopyrimidine, qui ont montré des résultats prometteurs comme agents anti-inflammatoires . Ces dérivés ont été testés dans des cellules de macrophages stimulées par le LPS, et certains d'entre eux, en particulier les composés V4 et V8, ont montré une inhibition significative de la production de NO à des concentrations non cytotoxiques . Ils ont également été trouvés pour réduire considérablement l'expression de l'ARNm de l'iNOS et de la cyclooxygénase (COX-2) dans ces cellules .
Inhibition de la réponse inflammatoire
Des études supplémentaires sur ces dérivés de morpholinopyrimidine ont montré qu'ils peuvent diminuer la quantité d'expression des protéines iNOS et COX-2, inhibant ainsi la réponse inflammatoire . Cela en fait des candidats potentiels pour les stratégies thérapeutiques des troubles associés à l'inflammation .
Affinité pour les sites actifs de l'iNOS et de la COX-2
Des études de docking moléculaire ont montré que ces composés ont une forte affinité pour les sites actifs de l'iNOS et de la COX-2 et forment des interactions hydrophobes avec eux . Cela suggère qu'ils pourraient être utilisés pour cibler ces sites dans le traitement de diverses maladies.
Médiation des processus cellulaires
Les kinases PI3, que ces inhibiteurs ciblent, sont une famille de kinases lipidiques qui médiatisent de nombreux processus cellulaires tels que la prolifération, la migration et la différenciation . Par conséquent, ces inhibiteurs pourraient potentiellement être utilisés pour contrôler ces processus dans diverses applications médicales et scientifiques.
Traitement du cancer
Comme la voie de la kinase PI3 est souvent dérégulée dans le cancer par la surexpression de PI3Kα, l'amplification génique, les mutations et la suppression de la phosphatase PTEN , ces inhibiteurs représentent une modalité thérapeutique attrayante pour le traitement du cancer .
Mécanisme D'action
Target of Action
The primary targets of this compound are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
The compound interacts with its targets (iNOS and COX-2) by forming hydrophobic interactions with their active sites . This interaction results in a significant reduction in the expression of iNOS and COX-2, both at the mRNA and protein levels . This inhibits the production of nitric oxide and prostaglandins, thereby suppressing the inflammatory response .
Biochemical Pathways
The compound affects the inflammatory response pathway . By inhibiting iNOS and COX-2, it reduces the production of nitric oxide and prostaglandins, key mediators of inflammation . This leads to a decrease in inflammation, which can be beneficial in the treatment of various inflammation-associated disorders .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. It achieves this by decreasing the expression of iNOS and COX-2, leading to a reduction in the production of nitric oxide and prostaglandins . This can potentially alleviate symptoms associated with inflammation-associated disorders .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of lipopolysaccharides (LPS) can stimulate the inflammatory response, increasing the expression of iNOS and COX-2 . The compound’s ability to inhibit these enzymes even in the presence of LPS suggests it may be effective in a variety of environments .
Propriétés
IUPAC Name |
3-[2-[4-(6-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c28-20(14-27-16-3-1-2-4-17(16)31-21(27)29)26-7-5-24(6-8-26)18-13-19(23-15-22-18)25-9-11-30-12-10-25/h1-4,13,15H,5-12,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZGXNSUWMCQIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
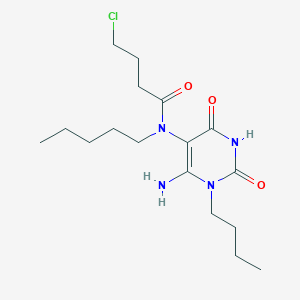
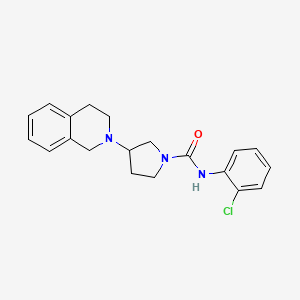


![2-((5-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2397352.png)


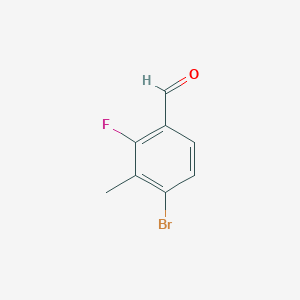
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2397357.png)
![ethyl [2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetate](/img/structure/B2397359.png)
